3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide
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Overview
Description
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide is an organic compound with the molecular formula C10H11Br2NO It is a brominated derivative of propanamide, featuring two bromine atoms and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the reaction of 2-bromo-4-methylphenylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of primary amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-bromo-4-methylphenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2’-bromo-4’-methylacetophenone
Uniqueness
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a carbamoyl group
Properties
IUPAC Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-7-2-3-9(8(13)6-7)14-11(17)15-10(16)4-5-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTRIIVWYBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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